molecular formula C11H16N6 B1488453 7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 2097973-44-7

7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B1488453
CAS RN: 2097973-44-7
M. Wt: 232.29 g/mol
InChI Key: LYQMQBJVLOKDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine (7-EPT) is an organic compound that has been studied for its potential applications in biomedical research. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms, and is a member of the triazole family. 7-EPT has been studied for its potential applications in drug synthesis, drug delivery, and as a therapeutic agent.

Scientific Research Applications

Antihypertensive Potential

A study involving the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, which included compounds with piperazine moieties similar to the chemical structure , demonstrated antihypertensive activity in both in vitro and in vivo settings. Compounds synthesized showed promising results, suggesting potential applications of related compounds in hypertension management (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Tuberculostatic Activity

Research on structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, which shares a similar core structure, revealed significant tuberculostatic activity. This highlights the potential of such compounds in developing new antituberculous agents, showcasing the versatility of the triazolopyrimidine core in addressing infectious diseases (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Serotonin Receptor Antagonism

A series of compounds, including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, were synthesized and tested for their activity against 5-HT2 and alpha 1 receptors. Among these, certain compounds demonstrated potent 5-HT2 antagonist activity without significant alpha 1 antagonist effects in vivo, suggesting potential therapeutic applications in conditions related to serotonin regulation (Watanabe et al., 1992).

Adenosine A2a Receptor Antagonism

Studies on piperazine and (R)-2-(aminomethyl)pyrrolidine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, including compounds with structures similar to the one , have shown potent and selective adenosine A2a receptor antagonistic properties. This indicates the potential of such compounds in treating disorders like Parkinson's disease, where adenosine A2a receptors are a key therapeutic target (Vu et al., 2004).

properties

IUPAC Name

7-ethyl-5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-9-7-10(16-5-3-12-4-6-16)17-8-13-15-11(17)14-9/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQMQBJVLOKDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NN=CN2C(=C1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine
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